molecular formula C12H18N2 B12945127 Cyclopentyl(6-methylpyridin-2-yl)methanamine

Cyclopentyl(6-methylpyridin-2-yl)methanamine

Katalognummer: B12945127
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: CJWJAWCWXABDNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentyl(6-methylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . This compound is characterized by a cyclopentyl group attached to a 6-methylpyridin-2-yl group via a methanamine linkage. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(6-methylpyridin-2-yl)methanamine typically involves the reaction of cyclopentylamine with 6-methylpyridine-2-carbaldehyde. The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentyl(6-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cyclopentyl(6-methylpyridin-2-yl)methanamine is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclopentyl(6-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclopentyl(6-methylpyridin-2-yl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl group and the 6-methylpyridin-2-yl moiety allows for unique interactions with molecular targets, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C12H18N2

Molekulargewicht

190.28 g/mol

IUPAC-Name

cyclopentyl-(6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C12H18N2/c1-9-5-4-8-11(14-9)12(13)10-6-2-3-7-10/h4-5,8,10,12H,2-3,6-7,13H2,1H3

InChI-Schlüssel

CJWJAWCWXABDNK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C(C2CCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.